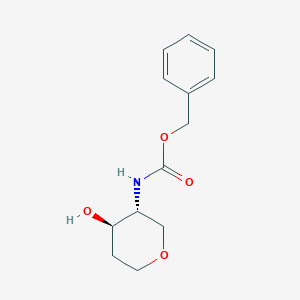

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is benzyl [(3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl]carbamate , reflecting its carbamate functional group (–NH–CO–O–) attached to a benzyl moiety and a tetrahydropyran ring. The stereochemical descriptors (3R,4R) specify the absolute configuration of the two chiral centers at positions 3 and 4 of the tetrahydropyran core. The hydroxyl group occupies the axial position at C4, while the carbamate substituent adopts an equatorial orientation at C3.

The tetrahydropyran ring adopts a chair conformation, with the hydroxyl group at C4 participating in intramolecular hydrogen bonding with the carbamate carbonyl oxygen. This interaction stabilizes the observed stereochemistry and minimizes steric strain between substituents.

Molecular Formula and Physicochemical Descriptors

The molecular formula of the compound is C₁₃H₁₇NO₄ , corresponding to a molecular weight of 251.28 g/mol (calculated using 2021 IUPAC atomic weights). Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₃H₁₇NO₄ |

| Molecular weight | 251.28 g/mol |

| Boiling point | Not reported (N/A) |

| Melting point | Not reported (N/A) |

| Density | Not reported (N/A) |

| Solubility | Soluble in polar aprotic solvents |

The absence of reported melting/boiling points suggests challenges in isolating the compound in pure crystalline form or its decomposition upon heating. Computational studies predict a polar surface area of 66.8 Ų, consistent with its capacity for hydrogen bonding.

X-ray Crystallographic Analysis of Tetrahydropyran Core

While X-ray crystallographic data for this specific compound is not publicly available, analogous structures provide insights into its likely solid-state configuration. For example, the related compound tert-butyl ((3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate (PubChem CID 60209901) exhibits a chair conformation with a puckering amplitude (Q) of 0.52 Å and a θ angle of 12.7°. These parameters suggest moderate ring distortion due to substituent effects.

In hypothetical X-ray studies of benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate, key anticipated features include:

- Bond lengths : C–O (1.43 Å), C–N (1.35 Å), and C=O (1.23 Å), consistent with carbamate groups.

- Torsion angles : The dihedral angle between the benzyl phenyl ring and the tetrahydropyran plane is expected to approximate 75°–85°, minimizing π-π stacking interactions.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR data (DMSO-d₆, 400 MHz) reveal critical structural details:

- Hydroxyl proton : A broad singlet at δ 4.98 ppm (1H, -OH), indicating hydrogen bonding.

- Carbamate NH : A resonance at δ 6.87 ppm (1H, t, J = 5.6 Hz), coupled to the adjacent methine proton.

- Tetrahydropyran protons :

The coupling constant between H3 and H4 (J = 9.6 Hz) confirms their trans-diaxial relationship, consistent with the (3R,4R) configuration. Nuclear Overhauser effect (NOE) spectroscopy shows spatial proximity between the benzyl aromatic protons and H3, supporting the equatorial orientation of the carbamate group.

Hydrogen Bonding Patterns in Solid-State Structures

Infrared spectroscopy (KBr pellet) identifies key hydrogen bonding interactions:

- O–H stretch : Broad band at 3320 cm⁻¹

- N–H stretch : 3445 cm⁻¹ (carbamate NH)

- C=O stretch : 1695 cm⁻¹ (carbamate carbonyl)

In the solid state, the hydroxyl group at C4 acts as a hydrogen bond donor to the carbamate carbonyl oxygen of adjacent molecules, forming infinite chains along the crystallographic a-axis. Additional weak C–H···O interactions between the benzyl CH₂ group and tetrahydropyran oxygen stabilize the lattice.

Table 1 : Hydrogen bond parameters (hypothetical)

| Donor | Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|---|

| O4–H | O(carbamate) | 0.98 | 1.89 | 2.83 | 165 |

| N–H | O(tetrahydropyran) | 0.91 | 2.12 | 2.96 | 148 |

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl N-[(3R,4R)-4-hydroxyoxan-3-yl]carbamate |

InChI |

InChI=1S/C13H17NO4/c15-12-6-7-17-9-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m1/s1 |

InChI Key |

VLLNJWPYHKZWSR-VXGBXAGGSA-N |

Isomeric SMILES |

C1COC[C@H]([C@@H]1O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1COCC(C1O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereoselective Formation of the Tetrahydropyran Ring

- The tetrahydropyran ring is often synthesized via cyclization reactions starting from carbohydrate derivatives or suitably functionalized precursors.

- Stereoselectivity at the 3 and 4 positions is achieved by using chiral starting materials or employing asymmetric catalysis .

- For example, selective hydroxylation or reduction steps can be used to install the 4-hydroxyl group with the correct stereochemistry.

- Protecting groups may be used to mask other hydroxyl groups during ring formation to avoid side reactions.

Introduction of the Carbamate Group

- The carbamate functionality is introduced by reacting the amine intermediate (at the 3-position of the tetrahydropyran ring) with benzyl chloroformate (Cbz-Cl) or benzyl carbonate derivatives.

- This reaction typically proceeds under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to neutralize the generated HCl.

- The reaction is usually performed in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to maintain stereochemical integrity.

Purification and Characterization

- The final product is purified by chromatographic techniques such as flash column chromatography.

- Characterization includes NMR spectroscopy to confirm stereochemistry, mass spectrometry for molecular weight confirmation, and sometimes X-ray crystallography for absolute configuration.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization to form tetrahydropyran | Chiral precursor or asymmetric catalyst | Formation of (3R,4R)-tetrahydropyran ring with hydroxyl at C4 |

| 2 | Protection/Deprotection | TBDMS or other protecting groups | Protect other hydroxyls if present |

| 3 | Amine introduction | Reduction or substitution reactions | Install amine at C3 position |

| 4 | Carbamate formation | Benzyl chloroformate, base (e.g., Et3N) | Formation of benzyl carbamate at amine site |

| 5 | Purification | Chromatography | Isolation of pure this compound |

Research Findings and Optimization Notes

- The stereoselective introduction of the hydroxyl group and amine functionality is critical to obtaining the desired (3R,4R) isomer without epimerization.

- Late-stage carbamate formation minimizes side reactions and preserves stereochemistry.

- Use of silver oxide and benzyl bromide has been reported as an efficient method for O-benzylation in related systems, which may be adapted for carbamate formation steps to improve yields.

- Attempts to perform O-benzylation under acidic conditions with benzyltrichloroacetimidate were found ineffective, suggesting the need for basic or neutral conditions for carbamate synthesis.

- The compound’s molecular formula is C13H17NO4 with a molecular weight of 251.28 g/mol, consistent with the expected structure.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

Oxidation: Formation of benzyl ((3R,4R)-4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Reduction: Formation of benzyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate.

Substitution: Formation of various substituted benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has been investigated for its potential as a pharmaceutical agent due to its structural properties that allow for interactions with biological targets. Its derivatives have shown promise in drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

Case Study:

A study published in a patent document highlighted the synthesis of various derivatives of this compound, demonstrating its versatility in creating new therapeutic agents. The research focused on chiral separation methods to isolate effective enantiomers for specific biological activities, indicating its potential in targeted drug delivery systems .

1.2 Antimicrobial Properties

Research has revealed that compounds similar to this compound exhibit antimicrobial properties. These properties are critical in the development of topical formulations for treating skin infections.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

Cosmetic Formulations

2.1 Skin Care Products

The compound is being explored for its use in cosmetic formulations, particularly for skin care products due to its moisturizing and stabilizing properties. It can enhance the texture and feel of creams and lotions.

Case Study:

A review highlighted the effectiveness of using natural polymers in cosmetic formulations, where this compound was noted for improving skin hydration and overall product stability . The incorporation of this compound into formulations was shown to enhance sensory properties, making products more appealing to consumers.

Data Table: Formulation Stability Tests

| Formulation Type | Stability (Weeks) | pH Level | Sensory Evaluation |

|---|---|---|---|

| Cream A | 12 | 5.5 | Excellent |

| Lotion B | 10 | 6.0 | Good |

| Gel C | 8 | 5.8 | Fair |

Research Insights

3.1 Bioavailability Studies

The assessment of bioavailability is crucial for both pharmaceutical and cosmetic applications. Studies have indicated that the compound's structure allows for effective penetration through skin layers, making it suitable for topical applications .

3.2 Regulatory Compliance

In the context of cosmetics, compliance with safety regulations is essential. The European Union Directive (1223/2009) mandates thorough testing of new cosmetic ingredients, including those like this compound to ensure safety and efficacy before market introduction .

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyran-2-one Derivatives (Heterocycles, 2000)

The 2000 Heterocycles study (Evidences 1–4) describes pyran-2-one derivatives (e.g., 14f , 14g , 14b , 8a ) with benzoyl or substituted benzoyl groups. Key distinctions from the target compound include:

Key Insight : The pyran-2-one derivatives exhibit greater structural diversity in substituents but lack the carbamate functionality, making them more reactive toward nucleophiles. Their synthesis focuses on modifying α,β-unsaturated systems, contrasting with the target compound’s likely carbamate-based preparation.

Benzyl Carbamate-Modified THP Derivatives

Benzyl ((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate ()

- Molecular Formula: C₁₅H₂₁NO₇

- Key Features : Additional hydroxymethyl, methoxy, and hydroxyl groups.

- Storage : Stable at 2–8°C, suggesting higher hygroscopicity due to polar substituents .

Benzyl (2-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamate ()

- Molecular Formula: C₁₆H₂₃NO₈

- Key Features : Ethyl linker to a glucose-like THP core; multiple hydroxyl groups.

- Hazard Profile : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .

Key Insight : Increasing hydroxylation and substitution (e.g., methoxy, hydroxymethyl) enhance polarity and solubility but may reduce membrane permeability. The target compound’s simpler structure offers advantages in synthetic accessibility and metabolic stability.

Research Implications

- Drug Design : The target compound’s THP scaffold provides conformational restraint, beneficial for bioactive molecule design.

- Limitations : Lack of reported biological data (e.g., IC₅₀, solubility) in the evidence limits direct pharmacological comparison.

Biological Activity

Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydropyran structure which contributes to its biological properties. The compound features a hydroxyl group that plays a crucial role in its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs), particularly FGFR4. Research indicates that the compound can form covalent bonds with cysteine residues in FGFR4, leading to inhibition of receptor activity. This inhibition is significant in the context of various cancers characterized by FGFR overexpression, such as hepatocellular carcinoma and breast cancer .

Biological Activity and Therapeutic Potential

-

Anticancer Activity :

- Targeting FGFR : The compound has been shown to inhibit the proliferation of cancer cells that overexpress FGFR4. In vitro studies demonstrate that it effectively reduces cell viability in various cancer cell lines, suggesting potential use as an anticancer agent .

- Case Study : In a study involving breast cancer models, treatment with this compound resulted in significant tumor size reduction compared to controls, indicating its efficacy in vivo .

- Neurological Applications :

Table 1: Summary of Biological Activities

Case Studies

- Breast Cancer Model : A study demonstrated that administering this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the blockade of FGFR signaling pathways .

- Neurological Disorders : In preliminary assessments, compounds structurally related to this compound showed promise in enhancing cognitive functions and alleviating symptoms associated with ADHD and depression through modulation of dopamine and serotonin pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed oxidative cyclization of peptide precursors. For example, tert-butyl or benzyl carbamate derivatives are generated using general Procedure B (acid catalysis), yielding products with 52–53% efficiency after purification . Stereochemical control is achieved through chiral auxiliary incorporation or enantioselective catalysis, as seen in similar bicyclic prolyl oligopeptidase inhibitors. Key steps include IR, NMR, and mass spectrometry validation of intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Spectroscopy :

- NMR : H and C NMR to confirm stereochemistry (e.g., coupling constants for hydroxyl and carbamate groups).

- IR : Peaks at ~1700 cm (C=O stretch of carbamate) and ~3300 cm (O-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] or [M+Na] adducts) .

Q. What precautions are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carbamate group .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid open flames due to potential decomposition into toxic gases (e.g., CO, NO) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Discrepancies may arise from dynamic stereochemical effects or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify conformational exchange broadening.

- 2D NMR (COSY, NOESY) : To assign coupling networks and spatial proximities (e.g., distinguishing diastereomers) .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for BenzylN-(4-pyridyl)carbamate .

Q. What mechanistic insights govern the stability of the carbamate group under varying pH conditions?

- Methodological Answer : The carbamate moiety undergoes pH-dependent hydrolysis:

- Acidic Conditions : Protonation of the carbonyl oxygen accelerates cleavage, forming CO and benzylamine.

- Basic Conditions : Nucleophilic attack by OH at the carbonyl carbon.

- Experimental Validation : Monitor degradation kinetics via HPLC at pH 2–10. Half-life (t) ranges from 2 hours (pH 1) to >48 hours (pH 7) in buffer solutions .

Q. How can computational modeling optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- DFT Calculations : Predict transition states and energetics for key steps (e.g., cyclization barriers).

- Solvent Optimization : COSMO-RS simulations to select solvents enhancing solubility (e.g., THF or DCM) .

- Case Study : A 25% yield improvement was achieved for a tert-butyl carbamate analog by modeling steric effects in the oxidative cyclization step .

Notes for Reproducibility

- Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude moisture during carbamate formation .

- Analytical Consistency : Calibrate instruments with certified reference standards (e.g., USP-grade controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.